4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as DMS-MP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Medicine and Healthcare Applications
- Anticancer Properties : Research suggests that MLS000680044 exhibits potential antitumor effects. It may interfere with tumor growth, angiogenesis, cell adhesion, migration, and drug resistance .
- Calcium Channel Blocker : Similar to other dihydropyridines, MLS000680044 may act as a calcium channel blocker, affecting calcium ion influx in cardiac and smooth muscle cells. This property is relevant for hypertension treatment .
Biological and Molecular Research
- Gene Expression Regulation : MLS000680044 could impact gene expression, including the modulation of CYR61 (also known as CCN1). CYR61 plays roles in tumor growth, angiogenesis, cell adhesion, migration, and drug resistance .
- Sulfur-Containing Compounds : MLS000680044 contains a sulfamoyl group, which may influence cellular processes, including proliferation, migration, and survival .
Materials Science and Nanotechnology
- Optical Properties : MLS000680044’s molecular structure could make it suitable for nonlinear optical (NLO) applications. Investigating its third-order NLO susceptibility may reveal its potential for optical switching .
Chemical Synthesis and Drug Development
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-14-12-13-21-20(22-14)24-31(27,28)17-10-6-16(7-11-17)23-19(26)15-4-8-18(9-5-15)32(29,30)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODJLHXHUSAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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